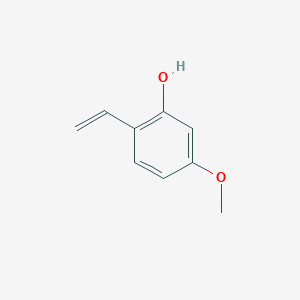

Phenol, 2-ethenyl-5-methoxy-(9CI)

Description

Contextualization within the Phenolic Compound Class

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a broad and vital class of molecules. Phenol (B47542), 2-ethenyl-5-methoxy-(9CI) belongs to two important subclasses: vinylphenols and methoxyphenols.

Significance of Vinylphenols and Methoxyphenols in Research

Vinylphenols are distinguished by the presence of a vinyl group (–CH=CH₂) attached to the phenol structure. This functional group makes them valuable monomers for polymerization, leading to the production of specialized polymers and resins with applications in electronics and other industries. researchgate.netmdpi.com Research into vinylphenols also explores their generation from biomass, positioning them as potential bio-based building blocks for a more sustainable chemical industry. wikipedia.org

Methoxyphenols, which include a methoxy (B1213986) group (–OCH₃) on the phenol ring, are widely recognized for their biological activities. nih.govnih.gov They are often studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.govnih.govresearchgate.net Furthermore, many methoxyphenols exhibit significant antimicrobial and anti-inflammatory effects, making them subjects of interest in pharmacology and food preservation. nih.govnih.govnih.gov

Distinctive Structural Features of Phenol, 2-ethenyl-5-methoxy-(9CI)

The structure of Phenol, 2-ethenyl-5-methoxy-(9CI) is what sets it apart. It possesses a phenolic hydroxyl group, a vinyl group, and a methoxy group. This combination of functional groups on a single aromatic ring creates a molecule with a unique reactivity profile and potential for diverse applications. The interplay between the electron-donating methoxy group and the reactive vinyl group influences the electronic properties and biological activity of the molecule.

Historical Overview of Research on Phenol, 2-ethenyl-5-methoxy-(9CI) and Related Analogues

While early research on simple phenols dates back to the 19th century, the specific investigation of more complex derivatives like Phenol, 2-ethenyl-5-methoxy-(9CI) is a more recent development. Initial studies on vinylphenols, such as the work on their preparation and polymerization, appeared in the mid-20th century. acs.orgacs.org The exploration of methoxyphenols has a similarly extensive history, driven by their presence in natural products and their diverse biological activities.

The direct historical timeline for Phenol, 2-ethenyl-5-methoxy-(9CI) is less explicitly documented in early literature. Its identification has often been in the context of analyzing complex mixtures, such as food and beverages. For instance, its isomer, 4-vinylguaiacol (2-methoxy-4-vinylphenol), has long been known as a flavor compound in beer and other fermented products. wikipedia.org More recently, in 2024, research identified 5-vinylguaiacol (Phenol, 2-ethenyl-5-methoxy-(9CI)) as a previously unknown compound in orange juice, responsible for a clove-like off-flavor. This discovery was significant as it was found to be more odor-active than its well-known isomer in several commercial juices. technologynetworks.combohrium.comnih.gov This finding suggests that the compound is formed during pasteurization from the reaction of the natural component hesperidin (B1673128) with residual peracetic acid, a cleaning agent. technologynetworks.combohrium.comnih.gov

Current Research Landscape and Emerging Trends Pertaining to Phenol, 2-ethenyl-5-methoxy-(9CI)

The current research landscape for Phenol, 2-ethenyl-5-methoxy-(9CI) and its analogues is vibrant and multidisciplinary. A significant trend is the exploration of these compounds as bio-based platform chemicals. Research is actively pursuing the synthesis of various monomers from vinylphenols to create novel polymers with tailored properties. researchgate.net This aligns with the broader shift towards sustainable chemistry and the utilization of renewable resources.

In the realm of biological and food sciences, the focus is on understanding the formation, stability, and sensory impact of compounds like 5-vinylguaiacol in food products. technologynetworks.combohrium.comnih.gov The recent identification of its role in the off-flavor of orange juice has opened new avenues for quality control and process optimization in the food industry. technologynetworks.combohrium.comnih.gov Furthermore, the known antioxidant and antimicrobial properties of methoxyphenols are driving investigations into their potential as natural food preservatives and functional food ingredients. nih.govnih.govnih.gov

Scope and Objectives of Academic Inquiry into Phenol, 2-ethenyl-5-methoxy-(9CI)

The academic inquiry into Phenol, 2-ethenyl-5-methoxy-(9CI) is guided by several key objectives:

Synthesis and Characterization: Developing efficient and sustainable synthetic routes to produce Phenol, 2-ethenyl-5-methoxy-(9CI) and its derivatives is a primary goal. This includes exploring biocatalytic methods and utilizing renewable feedstocks. Thorough characterization of their chemical and physical properties is fundamental to understanding their behavior and potential applications.

Polymer Science: A major objective is to investigate the polymerization of Phenol, 2-ethenyl-5-methoxy-(9CI) to create novel materials. Researchers aim to understand the structure-property relationships of the resulting polymers and to evaluate their potential for applications in areas such as advanced coatings, electronic materials, and biodegradable plastics.

Food Science and Technology: In food science, the objectives include elucidating the mechanisms of formation of Phenol, 2-ethenyl-5-methoxy-(9CI) in various food matrices, assessing its impact on flavor and aroma, and developing strategies to control its concentration. uvic.catub.edu Understanding its potential as a natural antioxidant and antimicrobial agent to improve food quality and shelf-life is another critical area of research. nih.govnih.gov

Biological and Pharmacological Activities: A significant area of academic inquiry is the evaluation of the biological effects of Phenol, 2-ethenyl-5-methoxy-(9CI). This includes studying its antioxidant, anti-inflammatory, and antimicrobial properties, and exploring its potential as a lead compound for the development of new therapeutic agents. nih.govnih.govresearchgate.net

Properties

CAS No. |

522592-59-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-ethenyl-5-methoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6,10H,1H2,2H3 |

InChI Key |

VGADNHRPSLPIFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C)O |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of Phenol, 2 Ethenyl 5 Methoxy 9ci

Natural Abundance and Distribution of Phenol (B47542), 2-ethenyl-5-methoxy-(9CI)

This compound is a naturally occurring substance found in the plant kingdom and as a result of fermentation processes. Its distribution is varied, appearing in different parts of plants and in consumer products like beverages.

Research has confirmed the presence of Phenol, 2-ethenyl-5-methoxy-(9CI) in several plant species, ranging from medicinal herbs to common fruits and vegetables.

Phenol, 2-ethenyl-5-methoxy-(9CI) has been reported as a constituent of Angelica gigas (Korean Angelica) and Humulus lupulus (common hop). nih.gov In Angelica gigas, chemical compounds are typically extracted from the roots of the plant. nih.gov For Humulus lupulus, the cones are the primary source for the extraction of phytochemicals, which are valued for their use in brewing and other applications. nih.govmdpi.com While the compound is known to exist in these plants, specific details on its direct extraction are not extensively documented in the available literature.

The compound has been identified in a number of edible plants. It is found in the fruit juice of bilberries and the fruit of highbush blueberries. While studies on the phenolic content of red cabbage have been conducted, much of the detailed analysis focuses on the isomer 2-methoxy-4-vinylphenol (B128420).

The presence of Phenol, 2-ethenyl-5-methoxy-(9CI) in banana peels (Musa paradisiaca) is not explicitly detailed in scientific literature, although banana peels are recognized as a rich source of various other phenolic compounds, including gallic acid, caffeic acid, ferulic acid, and epicatechin. myfoodresearch.comnih.govresearchgate.net

Table 1: Presence of Phenol, 2-ethenyl-5-methoxy-(9CI) in Edible Plants

| Plant Name | Common Name | Part(s) Where Found |

| Vaccinium myrtillus | Bilberry | Fruit Juice |

| Vaccinium corymbosum | Highbush Blueberry | Fruit |

| Brassica oleracea var. capitata f. rubra | Red Cabbage | Not specified |

| Musa paradisiaca | Banana | Presence of this specific compound in the peel is not explicitly documented. |

There is no specific scientific literature that documents the isolation of Phenol, 2-ethenyl-5-methoxy-(9CI) from the bark of the cinnamon tree (Cinnamomum verum). nih.gov Similarly, its isolation from general "plant leaves" has not been specified in available research.

Current scientific literature does not establish a direct metabolic pathway for the production of Phenol, 2-ethenyl-5-methoxy-(9CI) by the yeast Saccharomyces cerevisiae. escholarship.org However, extensive research has been conducted on its isomer, 2-methoxy-4-vinylphenol (also known as 4-vinylguaiacol). This closely related compound is a well-documented metabolite of Saccharomyces cerevisiae, produced via the enzymatic decarboxylation of ferulic acid. wikipedia.org This process is particularly notable in the brewing of certain types of beer, where 2-methoxy-4-vinylphenol contributes a characteristic "clove" flavor. Given the structural similarity and the fact that annotations for Phenol, 2-ethenyl-5-methoxy-(9CI) have been moved to its isomer in some databases, it highlights a close relationship, though a direct metabolic role for the 5-methoxy variant in S. cerevisiae remains unconfirmed. nih.gov

Function as a Semiochemical and Pheromone in Insects (e.g., Rhynchophorus ferrugineus)

Volatile organic compounds play a crucial role in the chemical communication of insects. Phenol, 2-ethenyl-5-methoxy-(9CI) is a component of the aggregation pheromone of the red palm weevil, Rhynchophorus ferrugineus, a significant pest of palm trees. actajournal.compherobase.com Semiochemicals, which include pheromones, are chemicals that convey signals between organisms. In the case of R. ferrugineus, this compound, in conjunction with other volatile substances, helps attract both male and female weevils to a common location, facilitating mating and colonization of host palms. actajournal.com

Ecological and Chemotaxonomic Significance of its Occurrence

The presence of Phenol, 2-ethenyl-5-methoxy-(9CI) and related compounds can have ecological and chemotaxonomic importance. For instance, this compound has been reported in various plants, including Angelica gigas and Humulus lupulus (hops). nih.gov Its occurrence in certain plant species can be a characteristic marker, aiding in their chemical classification (chemotaxonomy). Ecologically, the emission of such volatile compounds can mediate interactions between plants and other organisms, such as attracting pollinators or deterring herbivores. The compound has also been found in bilberry fruit juice, blueberry fruit, and wine. thegoodscentscompany.com

Extraction and Isolation Methodologies for Phenol, 2-ethenyl-5-methoxy-(9CI)

The isolation of Phenol, 2-ethenyl-5-methoxy-(9CI) from natural sources involves various extraction and purification techniques.

Solvent-Based Extraction Techniques

Solvent-based extraction is a common method for isolating phenolic compounds from plant materials. This typically involves using solvents of varying polarities, such as ethanol (B145695), methanol, or ethyl acetate (B1210297), to extract the desired compounds. The choice of solvent is critical and depends on the chemical properties of the target compound and the matrix from which it is being extracted. For instance, in the context of obtaining phenolic compounds from industrial waste, aqueous solutions of ethanol and acetone (B3395972) have been utilized. nih.gov After initial extraction, the crude extract is often subjected to further purification steps.

Microwave-Assisted Extraction Methods

Microwave-assisted extraction (MAE) is a more modern and efficient technique for extracting natural products. csic.es This method uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption compared to conventional methods. nih.gov The effectiveness of MAE is influenced by factors such as temperature, extraction time, and the properties of the solvent used. nih.gov For example, MAE has been successfully applied to extract phenolic compounds from mango peel and orange waste, demonstrating its potential for efficient extraction from various plant by-products. nih.govcsic.es

Chromatographic Purification Strategies

Following initial extraction, chromatographic techniques are essential for the purification and isolation of Phenol, 2-ethenyl-5-methoxy-(9CI). Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool used to separate and identify volatile compounds like this one. acs.org For purification on a larger scale, column chromatography using stationary phases like silica (B1680970) gel or alumina, with a suitable solvent system, can be employed. High-performance liquid chromatography (HPLC) is another valuable technique for achieving high-purity isolation of phenolic compounds.

Biosynthetic Pathways of Phenol, 2-ethenyl-5-methoxy-(9CI)

The biosynthesis of phenolic compounds in plants primarily occurs through the shikimate and acetate-malonate pathways. utu.fi Phenol, 2-ethenyl-5-methoxy-(9CI) is a derivative of phenylpropanoids, which are synthesized via the shikimate pathway. ishs.org

The general phenylpropanoid pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Further enzymatic modifications, including hydroxylation and methylation, lead to a variety of phenolic acids such as ferulic acid and p-coumaric acid. researchgate.net The final step in the formation of vinylphenols, like Phenol, 2-ethenyl-5-methoxy-(9CI), is the decarboxylation of the corresponding phenolic acid precursor, a reaction catalyzed by phenolic acid decarboxylases (PADs). researchgate.netnih.gov Specifically, the decarboxylation of ferulic acid would lead to the formation of 4-vinylguaiacol, an isomer of the target compound. The biosynthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) would likely involve a similar decarboxylation of a corresponding methoxylated cinnamic acid derivative.

The biosynthesis of these compounds can be induced by various stresses, such as mechanical injury, which triggers the plant's defense mechanisms and leads to the accumulation of phenolic compounds. frontiersin.org

General Phenolic Compound Biosynthesis via Shikimate and Phenylpropanoid Pathways

The biosynthesis of the vast majority of plant phenolic compounds, a diverse group of secondary metabolites, originates from the shikimate and phenylpropanoid pathways. researchgate.netnumberanalytics.comnih.gov These pathways are fundamental to the plant's ability to produce a wide array of molecules essential for growth, defense, and interaction with the environment. numberanalytics.comwikipedia.org

The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. wikipedia.orgoup.com This pathway is the primary route for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, bacteria, fungi, and algae. wikipedia.orgnih.gov Phenylalanine, in particular, serves as the main precursor for the majority of phenolic compounds. nih.govtaylorandfrancis.com

The phenylpropanoid pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.govnumberanalytics.com A series of subsequent enzymatic reactions, including hydroxylations, methylations, and ligations, convert cinnamic acid into a variety of phenolic compounds. numberanalytics.com Key intermediates in this pathway include p-coumaric acid, ferulic acid, and sinapic acid. numberanalytics.com These intermediates can then be further modified to produce a vast range of molecules, including flavonoids, lignins, stilbenes, and various phenolic acids. numberanalytics.comwikipedia.org The biosynthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) is understood to diverge from these central pathways.

Table 1: Key Pathways in General Phenolic Compound Biosynthesis

| Pathway | Starting Materials | Key Intermediates | Final Products |

|---|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic acid, Chorismic acid | Phenylalanine, Tyrosine, Tryptophan |

| Phenylpropanoid Pathway | Phenylalanine | Cinnamic acid, p-Coumaric acid, Ferulic acid | Flavonoids, Lignins, Stilbenes, Phenolic acids |

Microbial Conversion Processes (e.g., Ferulic Acid Conversion to Related Vinylphenols by Yeast)

Microorganisms, particularly certain strains of yeast, are capable of converting phenolic acids into volatile vinylphenols. A well-documented example is the conversion of ferulic acid to 4-hydroxy-3-methoxystyrene, also known as 2-methoxy-4-vinylphenol or 4-vinylguaiacol, an isomer of the subject compound. researchgate.netwikipedia.org This biotransformation is catalyzed by the enzyme phenolic acid decarboxylase (PAD). nih.govnih.gov

This microbial conversion is of significant interest in the food and beverage industry, as it contributes to the characteristic aromas of certain products, such as the clove-like notes in wheat beers. wikipedia.org The enzymatic decarboxylation of ferulic acid by yeast strains like Saccharomyces cerevisiae results in the formation of 2-methoxy-4-vinylphenol. wikipedia.org While the direct microbial production of Phenol, 2-ethenyl-5-methoxy-(9CI) is less documented, the established pathway for its isomer suggests a plausible analogous mechanism involving the decarboxylation of a corresponding substituted cinnamic acid precursor by microbial enzymes.

Table 2: Microbial Conversion of Ferulic Acid

| Substrate | Microorganism (Example) | Key Enzyme | Product |

|---|---|---|---|

| Ferulic acid | Saccharomyces cerevisiae (phenolic strains) | Phenolic acid decarboxylase (PAD) | 2-Methoxy-4-vinylphenol (4-vinylguaiacol) |

| p-Coumaric acid | Lactobacillus species | Phenolic acid decarboxylase (PAD) | 4-Vinylphenol |

Proposed Polyketide Pathways for Related Alkyl Phenols

The polyketide pathway represents another major biosynthetic route for a wide array of natural products, characterized by their diverse structures and biological activities. nih.govwikipedia.org Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govwikipedia.org The biosynthesis involves the sequential condensation of simple acyl-CoA starter units (like acetyl-CoA) with extender units (typically malonyl-CoA or methylmalonyl-CoA). wikipedia.org

While the shikimate and phenylpropanoid pathways are the primary sources of many simple phenols, the polyketide pathway is responsible for producing a variety of aromatic compounds, including some phenolic lipids and complex aromatic polyketides. nih.govnih.gov The structural diversity of polyketides arises from the modular nature of PKSs and the various modifying enzymes that can be involved in the process. wikipedia.orgyoutube.com It is proposed that certain alkyl phenols could be synthesized via a polyketide or a hybrid polyketide-shikimate pathway. This could involve the formation of a polyketide chain that is subsequently cyclized and aromatized to form the phenolic ring structure. nih.govyoutube.com

Synthetic Methodologies for Phenol, 2 Ethenyl 5 Methoxy 9ci and Its Analogues

Total Synthesis Approaches to Phenol (B47542), 2-ethenyl-5-methoxy-(9CI)

While a definitive, single-publication total synthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) is not prominently detailed in a single source, established organometallic and functional group manipulation techniques allow for the strategic construction of this molecule. A plausible approach can be inferred from the synthesis of closely related natural products. For instance, the synthesis of furan (B31954) derivatives bearing the 5-ethenyl-2-methoxyphenyl moiety provides a clear blueprint for the key transformations required. researchgate.net

Exploration of Specific Organic Transformations (e.g., Nitration and Vinyl Group Introduction)

The construction of substituted phenols like the target compound relies on a toolkit of robust organic reactions to introduce the desired functional groups onto the aromatic ring.

Nitration: Nitration of a phenol is a classic electrophilic aromatic substitution. The hydroxyl group is a strong activating group, making the aromatic ring much more reactive than benzene (B151609). chemguide.co.uk It directs incoming electrophiles, such as the nitronium ion (NO₂⁺) from nitric acid, to the ortho and para positions. chemguide.co.ukyoutube.com The reaction conditions significantly influence the outcome.

Dilute Nitric Acid: Reacting phenol with dilute nitric acid at room temperature typically yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. chemguide.co.uk

Concentrated Nitric Acid: The use of concentrated nitric acid leads to multiple substitutions, resulting in the formation of 2,4,6-trinitrophenol. chemguide.co.ukyoutube.com

For a selective synthesis of a precursor to Phenol, 2-ethenyl-5-methoxy-(9CI), direct nitration of 3-methoxyphenol (B1666288) would likely produce a mixture of isomers, necessitating separation or more advanced directing group strategies to achieve the desired 4-nitro-3-methoxyphenol intermediate. The strong activating nature of the hydroxyl group means that, unlike benzene, a sulfuric acid catalyst is not always necessary. youtube.com The mechanism involves the generation of the NO₂⁺ electrophile, which is then attacked by the electron-rich phenol ring. youtube.com

Vinyl Group Introduction: A crucial step in the synthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) is the introduction of the ethenyl (vinyl) group. A highly effective method for this transformation is the Stille cross-coupling reaction. researchgate.net This palladium-catalyzed reaction couples an organotin compound (like a vinylstannane) with an organic halide or triflate. researchgate.net

A synthetic strategy could involve the preparation of a bromo-substituted precursor, such as 5-bromo-2-methoxyphenol. The Stille coupling would then proceed as follows:

In a reported synthesis of a related compound, 5-(5-ethenyl-2-methoxyphenyl)-3-furanmethyl acetate (B1210297), the key vinylation step was achieved by reacting the corresponding bromo-substituted furan with tri(n-butyl)vinylstannane in the presence of a palladium catalyst ([Ph₃P]₄Pd) in boiling toluene. researchgate.net This demonstrates the viability of this method for introducing the vinyl group onto the target aromatic system.

Strategic Functional Group Interconversions for Selectivity

Achieving the desired substitution pattern and functionality often requires a series of strategic functional group interconversions (FGIs). These transformations are planned to introduce, protect, or modify groups at specific stages of the synthesis to ensure high selectivity and yield.

In the synthesis of related natural furans, a common precursor, furanmethanol 2d , was envisioned as a key intermediate from which other analogues (2a-c ) could be prepared through standard transformations. researchgate.net This highlights a common strategy: synthesizing a versatile intermediate that can be elaborated into a variety of final products.

Examples of strategic FGIs include:

Oxidation: A primary alcohol can be oxidized to an aldehyde or a carboxylic acid. For instance, the conversion of an intermediate like (5-(5-Ethenyl-2-methoxyphenyl)-3-furanmethanol) into an aldehyde would utilize an oxidizing agent like manganese dioxide (MnO₂). researchgate.net

Reduction: A nitro group, introduced via nitration, can be reduced to an amine (NH₂), which can then be further modified, for example, via diazotization to introduce other functionalities.

Esterification/Hydrolysis: A hydroxyl group can be converted to an acetate ester for protection or to create a specific derivative. researchgate.net This reaction is reversible through hydrolysis (e.g., using potassium carbonate in methanol) to regenerate the alcohol. researchgate.net

A synthetic plan for Phenol, 2-ethenyl-5-methoxy-(9CI) might start from a commercially available material like 5-bromo-salicylic acid. researchgate.net A sequence of FGIs, including methylation of the phenol and acid groups, followed by the previously mentioned Stille coupling, and finally demethylation or other modifications, would lead to the target molecule.

Synthesis of Structural Analogues and Derivatives of Phenol, 2-ethenyl-5-methoxy-(9CI)

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the development of compounds with modified properties. These syntheses involve targeted modifications to the three main components of the parent molecule: the phenolic hydroxyl group, the ethenyl moiety, and the aromatic ring.

Modification of Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for chemical modification.

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the phenoxide (formed by treating the phenol with a base) acts as a nucleophile to displace a halide from an alkyl halide. This would produce analogues with different alkoxy groups at the C1 position.

Esterification: Reaction with an acyl chloride or anhydride (B1165640) converts the phenol into an ester. This can be used to introduce a wide variety of acyl groups.

Aryloxy Ether Formation: The synthesis of diaryl ethers can be achieved through nucleophilic aromatic substitution, where a phenoxide displaces a halide from an activated aryl halide, or through copper-catalyzed cross-coupling reactions. mdpi.com For example, reacting the sodium salt of 2-ethenyl-5-methoxyphenol with an appropriate aryl halide could yield aryloxy phenol derivatives.

Derivatization of Ethenyl Moiety

The ethenyl (vinyl) group is a versatile functional group that can undergo numerous transformations.

Reduction: The double bond can be readily reduced to a single bond through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon, Pd/C, catalyst). This would convert Phenol, 2-ethenyl-5-methoxy-(9CI) into its saturated analogue, Phenol, 4-ethyl-2-methoxy- . nist.gov

Oxidation: The vinyl group can be oxidatively cleaved (e.g., using ozonolysis) to yield a benzaldehyde (B42025) derivative. Alternatively, dihydroxylation (using osmium tetroxide) would produce a diol.

Polymerization: As a styrene (B11656) derivative, the ethenyl group can potentially undergo polymerization reactions.

The table below summarizes the transformation of the ethenyl group to an ethyl group.

| Precursor Compound | Transformation | Product Compound | Reagents |

| Phenol, 2-ethenyl-5-methoxy-(9CI) | Hydrogenation | Phenol, 4-ethyl-2-methoxy- | H₂, Pd/C |

Substituent Variations on the Aromatic Ring

Varying the substituents on the benzene ring can significantly alter the properties of the molecule. This can be achieved either by using different starting materials or by performing electrophilic aromatic substitution on a common intermediate.

Using Substituted Starting Materials: A synthetic route similar to that described for related furan natural products could begin with differently substituted bromo-salicylic acids to introduce halogens, alkyl, or other groups onto the aromatic ring. researchgate.net

Alkylation: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the ring, although regioselectivity can be an issue. More modern methods, such as cooperative Lewis acid/metal dual catalysis, have been developed for the selective ortho-alkylation of phenols. acs.orgacs.org

Halogenation: The activated phenol ring can be readily halogenated. For example, reaction with bromine water leads to polybromination, typically at all activated ortho and para positions. chemguide.co.uk Milder conditions would be required for selective monohalogenation.

Aryl Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, can be used to attach new aryl or heteroaryl groups to the ring, starting from a halogenated precursor. The synthesis of 2-methoxy-5-arylphenol derivatives has been demonstrated through acid-mediated rearrangements of cycloadducts derived from maltol (B134687) and aryl acetylenes. rsc.org

The table below lists some known analogues with variations on the aromatic ring.

| Compound Name | Structure | Key Variation from Parent Compound |

| Phenol, 2-ethenyl-5-methoxy-(9CI) | (Parent Compound) | |

| Phenol, 4-ethyl-2-methoxy- nist.gov | Ethenyl group reduced to ethyl | |

| 2-Methoxy-5-methylphenol scbt.com | Ethenyl group replaced with methyl |

Green Chemistry Approaches in Phenol, 2-ethenyl-5-methoxy-(9CI) Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of valuable phenolic compounds. While specific green synthesis routes for Phenol, 2-ethenyl-5-methoxy-(9CI) are not extensively documented, the methodologies applied to its close analogues, particularly its isomer 4-vinylguaiacol, provide a clear blueprint for more environmentally benign synthetic strategies. These approaches primarily revolve around biocatalysis, utilizing enzymes or whole-cell systems to perform chemical transformations under mild conditions.

A prominent green chemistry approach for the synthesis of vinylphenols is the enzymatic decarboxylation of hydroxycinnamic acids. For instance, ferulic acid, a widely available natural product, is readily converted to 4-vinylguaiacol by the action of phenolic acid decarboxylases (PADs). wikipedia.org These enzymes are found in a variety of microorganisms, including certain yeasts like Candida guilliermondii and bacteria. wikipedia.orgnih.gov The reaction proceeds via a non-oxidative decarboxylation mechanism and offers a sustainable alternative to traditional chemical methods that often require harsh conditions and toxic reagents. wikipedia.org

The application of whole-cell biocatalysts expressing PAD enzymes is a particularly attractive strategy. This approach avoids the need for enzyme purification, thereby reducing costs and simplifying the process. nih.gov For example, recombinant E. coli cells have been engineered to efficiently catalyze the conversion of ferulic acid to 4-vinylguaiacol. lumenlearning.com Furthermore, the use of two-phase aqueous-organic solvent systems can enhance the productivity of these biotransformations by continuously extracting the product and minimizing its potential toxicity to the microbial cells.

Another avenue for the green synthesis of vinylphenols involves the biotransformation of other natural precursors. A recent study has highlighted the formation of 5-vinylguaiacol in orange juice through a Baeyer-Villiger oxidation of hesperidin (B1673128), a flavonoid naturally present in citrus fruits, in the presence of peracetic acid. organic-chemistry.org While this specific reaction was identified as a source of off-flavor, it points towards the potential of enzymatic Baeyer-Villiger monooxygenases for the targeted synthesis of such compounds from renewable feedstocks. The biotransformation of hesperidin by various microorganisms has been explored, leading to a range of valuable flavonoid derivatives, although the direct synthesis of 5-vinylguaiacol via this route requires further investigation. rsc.org

The development of sustainable synthetic procedures for the precursors of vinylphenols, such as hydroxycinnamic acids, is also a key aspect of green chemistry. The Knoevenagel-Doebner condensation of benzaldehydes with malonic acid is a classic route to these precursors. Greener alternatives to the traditional use of toxic pyridine (B92270) as a solvent and catalyst are being actively researched. nih.gov Proline-catalyzed condensation in ethanol (B145695) has emerged as a more sustainable option for this transformation. nih.gov

While direct enzymatic routes to Phenol, 2-ethenyl-5-methoxy-(9CI) are still under exploration, the established biocatalytic methods for its analogues provide a strong foundation for future research. The use of enzymes and whole-cell systems offers a promising pathway to the sustainable and efficient production of this valuable chemical compound. nih.govrsc.orgmdpi.comnih.gov

Chemical Reactivity and Transformations of Phenol, 2 Ethenyl 5 Methoxy 9ci

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and serves as a primary site for reactions such as etherification, esterification, and oxidation. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

The hydroxyl group of Phenol (B47542), 2-ethenyl-5-methoxy-(9CI) can be readily converted into ethers and esters through various synthetic methodologies. These reactions are fundamental for modifying the compound's physical and chemical properties, such as solubility, and for protecting the hydroxyl group during other transformations targeting the vinyl substituent.

Etherification: A common method for preparing phenolic ethers is the Williamson ether synthesis, where the phenol is first deprotonated by a base to form a more nucleophilic phenoxide anion, which then displaces a halide from an alkyl or aryl halide. core.ac.uk For Phenol, 2-ethenyl-5-methoxy-(9CI), this would proceed as follows:

Step 1: Deprotonation: The phenol is treated with a base like sodium hydroxide (B78521) (NaOH) to form the sodium phenoxide.

Step 2: Nucleophilic Substitution: The resulting phenoxide attacks an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, to yield the corresponding ether. core.ac.uk

Recent advancements have introduced various catalytic systems for etherification. For instance, Zn(OTf)₂ has been used to catalyze the coupling of phenols with unactivated tertiary alkyl bromides. organic-chemistry.org For the closely related isomer, 2-methoxy-4-vinylphenol (B128420) (MVP), the phenolic group has been functionalized to prepare derivatives for polymerization while keeping the reactive vinyl group intact. mdpi.com A similar strategy would be applicable to Phenol, 2-ethenyl-5-methoxy-(9CI).

Esterification: Esterification is typically achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base catalyst. This reaction is crucial for creating monomer derivatives. For example, the reaction of Phenol, 2-ethenyl-5-methoxy-(9CI) with acetyl chloride would yield 2-ethenyl-5-methoxyphenyl acetate (B1210297).

| Reactant | Reagent | Product | Reaction Type |

| Phenol, 2-ethenyl-5-methoxy-(9CI) | Alkyl Halide (e.g., CH₃I) + Base | 1-ethenyl-2,4-dimethoxybenzene | Etherification |

| Phenol, 2-ethenyl-5-methoxy-(9CI) | Acyl Halide (e.g., CH₃COCl) + Base | 2-ethenyl-5-methoxyphenyl acetate | Esterification |

The oxidation of phenols can proceed through various pathways, often leading to the formation of phenoxyl radicals. These radicals are key intermediates in biosynthetic pathways, oxidative degradation, and polymerization processes. The formation of a phenoxyl radical from Phenol, 2-ethenyl-5-methoxy-(9CI) involves the one-electron oxidation of the phenolic hydroxyl group. psu.edursc.org

This process can be initiated by chemical oxidants, enzymes (like peroxidases or tyrosinases), or photochemically. psu.edunih.gov The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the electron-donating methoxy (B1213986) and vinyl groups further stabilizes the radical. scirp.org

The stability and subsequent reactions of the phenoxyl radical are critical. These radicals can couple with each other (C-C or C-O coupling) to form dimers and polymers or react with other molecules. For instance, the reaction of phenoxyl radicals with thiols can lead to the reduction of the radical back to the parent phenol, accompanied by the formation of thiyl radicals and reactive oxygen species. nih.gov In the context of materials science, the controlled generation of these radicals from phenolic precursors is a strategy for forming polymeric films and materials.

Reactivity of the Ethenyl (Vinyl) Group

The vinyl group is a versatile functional handle that undergoes a variety of addition and polymerization reactions, making Phenol, 2-ethenyl-5-methoxy-(9CI) a valuable building block for polymers and complex organic molecules.

The π-bond of the vinyl group is susceptible to attack by electrophiles. Standard electrophilic addition reactions applicable to alkenes can be performed on Phenol, 2-ethenyl-5-methoxy-(9CI), although care must be taken to avoid polymerization or reactions at the activated aromatic ring. Examples include:

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) following Markovnikov's rule.

Hydration: Acid-catalyzed addition of water to form an alcohol.

More complex transformations, such as three-component amino etherification, have been developed for alkenes. These methods, often catalyzed by transition metals like copper, can install both an amine and an ether group across the double bond in a single synthetic operation. acs.org Such reactions could be applied to introduce further functionality into the molecule.

Phenol, 2-ethenyl-5-methoxy-(9CI), as a substituted styrene (B11656), is a prime candidate for serving as a monomer in polymerization reactions. Its isomer, 2-methoxy-4-vinylphenol (MVP), has been extensively studied as a biobased monomer precursor for both thermoplastics and thermoset polymers. mdpi.comnih.gov

Thermoplastics: The vinyl group can undergo free-radical polymerization to form long polymer chains. By first protecting or modifying the phenolic hydroxyl group (e.g., via etherification or esterification), monomers can be designed to produce polymers with a wide range of thermal properties. mdpi.com These modified monomers can be polymerized via solution or emulsion polymerization techniques to create both homopolymers and copolymers. nih.gov

Thermosets: To create cross-linked thermoset materials, divinyl monomers can be synthesized from the parent phenol. For example, two molecules of Phenol, 2-ethenyl-5-methoxy-(9CI) could be linked via their phenolic hydroxyls with an aliphatic dihalide. The resulting divinyl monomer can then be thermally crosslinked, often with a thiol-bearing reagent via a thiol-ene reaction, to produce a rigid thermoset network. nih.gov The properties of the final material can be tuned by changing the length and nature of the cross-linker. nih.gov

The vinyl group can participate as a 2π-electron component in various cycloaddition reactions, providing a powerful tool for constructing cyclic and polycyclic systems. libretexts.org

Diels-Alder Reaction: The vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the vinyl group as a dienophile is enhanced by the electronic nature of the substituted phenyl ring.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can be used to synthesize four-membered carbocyclic rings. libretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with the vinyl group. libretexts.org

[5+2] Cycloaddition: More advanced methods, such as cycloadditions involving oxidopyrylium ylides, offer routes to complex, bridged polycyclic systems like oxabicyclo[3.2.1]octanes. researchgate.net These reactions highlight the utility of vinyl-substituted aromatic compounds in the synthesis of natural products and other intricate molecular architectures. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The reactivity of the aromatic ring in Phenol, 2-ethenyl-5-methoxy-(9CI) towards electrophilic aromatic substitution (SEAr) is significantly influenced by the three substituents: a hydroxyl (-OH), an ethenyl (-CH=CH2), and a methoxy (-OCH3) group. wikipedia.org Both the hydroxyl and methoxy groups are potent activating groups, meaning they increase the rate of reaction compared to benzene (B151609) by donating electron density into the ring system. wikipedia.orglibretexts.org The ethenyl (vinyl) group is also considered a weakly activating group.

The directing effect of these substituents determines the position of substitution for an incoming electrophile:

Hydroxyl (-OH) group: As a strongly activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, this corresponds to positions 2, 4, and 6.

Methoxy (-OCH3) group: This is also a strongly activating, ortho-, para-director, targeting positions 2, 4, and 6.

Ethenyl (-CH=CH2) group: This weakly activating group also directs ortho and para, corresponding to positions 1, 3, and 5.

Considering the specific structure of Phenol, 2-ethenyl-5-methoxy-(9CI), where the substituents are at positions 1 (-OH), 2 (-CH=CH2), and 5 (-OCH3), the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects are summarized below:

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions |

| Hydroxyl | 1 | Strongly Activating | ortho, para | 2, 4, 6 |

| Ethenyl | 2 | Weakly Activating | ortho, para | 1, 3, 5 |

| Methoxy | 5 | Strongly Activating | ortho, para | 2, 4, 6 |

The powerful activating and directing influence of both the hydroxyl and methoxy groups overwhelmingly favors substitution at positions 4 and 6. The ethenyl group offers only minor activation towards position 3. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly a mixture of 4- and 6-substituted products. masterorganicchemistry.comyoutube.com The high electron density of the ring makes it highly susceptible to electrophilic attack. wikipedia.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The ethenyl (vinyl) group on the molecule is a key functional handle for a variety of metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential cross-coupling reactions involving the vinyl group of Phenol, 2-ethenyl-5-methoxy-(9CI) include:

Suzuki Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, extending the carbon skeleton.

Heck Reaction: Reaction with an aryl or vinyl halide to form a substituted alkene. researchgate.net

Stille Reaction: Coupling with an organostannane reagent.

Negishi Reaction: Reaction with an organozinc reagent.

Kumada Coupling: Coupling with a Grignard reagent, typically catalyzed by nickel or palladium complexes. thieme-connect.de

These reactions allow for the introduction of a wide array of substituents at the vinyl group, making it a cornerstone for synthesizing more complex molecules. For instance, coupling with another aromatic ring system could generate stilbene-like structures. manchesterorganics.com

Furthermore, the phenolic hydroxyl group can be converted into a triflate (a nonafluorobutanesulfonate), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This strategy enables a different set of transformations, allowing for substitution directly on the aromatic ring at the carbon atom bearing the original hydroxyl group (C-1). This dual reactivity at both the vinyl and phenolic sites makes Phenol, 2-ethenyl-5-methoxy-(9CI) a versatile building block in synthetic chemistry.

Derivatization Strategies for Analytical and Research Purposes

Derivatization is a common strategy to modify a compound to improve its analytical properties, such as volatility and thermal stability for gas chromatography (GC), or to enhance its detectability. The primary site for derivatization on Phenol, 2-ethenyl-5-methoxy-(9CI) is the acidic phenolic hydroxyl group.

Silylation Techniques

Silylation involves replacing the acidic proton of the hydroxyl group with a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. This process eliminates hydrogen bonding, reduces polarity, and increases the volatility and thermal stability of the compound, making it more suitable for GC analysis.

Reaction: The phenol is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form the corresponding trimethylsilyl ether.

Purpose: Primarily for GC and GC-Mass Spectrometry (GC-MS) analysis.

Acylation with Chiral and Achiral Reagents

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form an ester.

Achiral Acylation: Using simple reagents like acetic anhydride converts the phenol to an acetate ester. This protects the hydroxyl group and can be useful in multi-step syntheses or for modifying the compound's properties.

Chiral Acylation: While the parent molecule is achiral, chiral acylating agents like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) could be used to determine the enantiomeric composition if a chiral center were introduced elsewhere in the molecule through a subsequent reaction.

Methylation

Methylation of the phenolic hydroxyl group yields a methoxy group, converting the starting material into 1,4-dimethoxy-2-ethenylbenzene.

Reaction: A classic reagent for this transformation is diazomethane. While effective, its use is often limited due to its toxicity and explosive nature. Other methylating agents can also be employed.

Purpose: Similar to silylation, methylation increases volatility and reduces polarity for improved GC analysis. It can also be used as a protective group strategy in synthesis.

Pentafluorobenzyl Bromide (PFBBr) Derivatization

This derivatization technique is specifically designed to enhance sensitivity in analytical methods that use electron capture detection.

Reaction: The phenol is first deprotonated with a base to form the more nucleophilic phenoxide anion. This anion then displaces the bromide from pentafluorobenzyl bromide (PFBBr) in a nucleophilic substitution reaction to form a stable pentafluorobenzyl ether derivative. researchgate.netnih.gov

Purpose: The resulting PFB ether is highly electrophoric (has a strong affinity for capturing electrons) due to the five fluorine atoms. This makes it extremely sensitive for analysis by GC with an Electron Capture Detector (GC-ECD) or by GC-MS using negative chemical ionization (NCI), allowing for the detection of trace amounts of the original phenol. researchgate.netrsc.org

Solid-Phase Analytical Derivatization (SPAD)

Solid-Phase Analytical Derivatization (SPAD) is a sample preparation technique that combines analyte extraction and derivatization into a single step. This method is advantageous for complex matrices as it can selectively isolate and modify target analytes, thereby enhancing their detectability and improving chromatographic performance. For phenols in general, SPAD often involves trapping the analytes on a solid sorbent, followed by an on-sorbent derivatization reaction to form a more volatile or detectable derivative, typically for gas chromatography-mass spectrometry (GC-MS) analysis.

While the principles of SPAD are well-established for various phenolic compounds, no specific protocols or research findings have been published detailing the application of this technique to Phenol, 2-ethenyl-5-methoxy-(9CI). The reactivity of its phenolic hydroxyl group and the potential for side reactions involving the ethenyl (vinyl) group under various SPAD conditions have not been investigated or reported.

One related technique found in the literature for a structurally similar compound involves silylation. The detection of 4-vinylguaiacol as its trimethylsilyl (TMS) derivative suggests that silylation is a viable derivatization strategy, likely for GC-MS analysis. aisti.co.jp This process involves reacting the phenolic hydroxyl group with a silylating agent to increase volatility and thermal stability. However, this does not fall under the specific scope of SPAD as requested.

Table 1: General Parameters for Solid-Phase Analytical Derivatization of Phenols (Hypothetical Application)

| Parameter | Description |

| Solid Phase Sorbent | Typically a strong anion exchange (SAX) or mixed-mode sorbent to retain phenolic compounds. |

| Derivatization Reagent | Common reagents include acetic anhydride or pentafluorobenzyl bromide, which react with the hydroxyl group. |

| Reaction Conditions | On-column reaction, often at a controlled pH and temperature to ensure complete derivatization. |

| Elution Solvent | A solvent capable of eluting the derivatized analyte while leaving interferences on the sorbent. |

| Analytical Technique | Typically Gas Chromatography-Mass Spectrometry (GC-MS). |

| Note: This table represents general conditions for phenols and is not based on specific data for Phenol, 2-ethenyl-5-methoxy-(9CI). |

Pre-column Fluorescent Labeling for HPLC (e.g., with 2-(9-carbazole)-ethyl chloroformate)

Pre-column derivatization with a fluorescent labeling agent is a common strategy to enhance the sensitivity and selectivity of HPLC analysis, particularly for compounds that lack a native chromophore or fluorophore. The reagent 2-(9-carbazole)-ethyl chloroformate is known to react with phenolic hydroxyl groups to form highly fluorescent carbamate (B1207046) derivatives, which can be readily detected by a fluorescence detector.

The general reaction involves the nucleophilic attack of the phenoxide ion on the chloroformate, leading to the formation of a stable, fluorescently tagged derivative. This allows for the detection of phenols at very low concentrations.

Despite the known reactivity of 2-(9-carbazole)-ethyl chloroformate with phenols, there is no published research that specifically applies this labeling agent to Phenol, 2-ethenyl-5-methoxy-(9CI). Therefore, experimental conditions such as reaction time, temperature, pH, and potential interferences or side reactions involving the vinyl group of this specific compound have not been determined. The fluorescence characteristics (excitation and emission maxima) of the resulting derivative are consequently unknown.

Table 2: General Conditions for Pre-column Fluorescent Labeling of Phenols with Chloroformate Reagents (Hypothetical Application)

| Parameter | Description |

| Labeling Reagent | 2-(9-carbazole)-ethyl chloroformate or similar fluorescent chloroformate. |

| Reaction Medium | Typically an alkaline buffer (e.g., borate (B1201080) buffer) to facilitate the formation of the phenoxide ion. |

| Reaction Conditions | Often carried out at room temperature or slightly elevated temperatures for a specific duration to ensure complete reaction. |

| HPLC Column | A reversed-phase column (e.g., C18) is commonly used for the separation of the derivatized phenols. |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. |

| Detection | Fluorescence detector set at the specific excitation and emission wavelengths of the carbazole (B46965) tag. |

| Note: This table outlines general procedures for phenolic compounds and is not based on specific experimental data for Phenol, 2-ethenyl-5-methoxy-(9CI). |

Biological Activities and Mechanistic Investigations of Phenol, 2 Ethenyl 5 Methoxy 9ci Non Clinical Focus

Antioxidant Mechanisms of Action

The antioxidant capacity of phenolic compounds is a key area of research. The specific structural features of Phenol (B47542), 2-ethenyl-5-methoxy-(9CI) contribute to its ability to mitigate oxidative stress.

Phenolic compounds are recognized for their antioxidant properties, which can help protect against oxidative stress. ontosight.ai The primary mechanism behind the antioxidant activity of phenolic compounds like 2-methoxy-4-vinylphenol (B128420) is their ability to act as free radical scavengers. This capability is largely attributed to the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize highly reactive free radicals. nih.gov Studies on various phenolic acids have demonstrated that electron-donating groups, such as the methoxy (B1213986) group present in this compound, can enhance this free radical scavenging ability by increasing the electron cloud density of the benzene (B151609) ring and thereby lowering the dissociation energy of the phenolic hydroxyl bond. nih.gov

The antioxidant potency of phenolic compounds is intricately linked to their chemical structure. The number and position of phenolic hydroxyl and methoxy groups are critical determinants of their antioxidant activity. nih.gov

Research on phenolic acids has elucidated several key principles governing their structure-activity relationship:

Role of Methoxy Groups: The presence of methoxy (-OCH3) groups generally enhances the antioxidant activity of phenolic compounds. nih.gov Studies have shown that a greater number of methoxy groups can lead to higher antioxidant activity. nih.gov For instance, the radical scavenging activity (RSA) of 4-hydroxy-3,5-dimethoxybenzoic acid was found to be significantly higher than that of 4-hydroxybenzoic acid, indicating the substantial contribution of methoxy groups to antioxidant potency. nih.gov

Role of Phenolic Hydroxyl Groups: The phenolic hydroxyl group is the core of the antioxidant capacity. nih.gov Dihydroxy phenolic acids have demonstrated higher antioxidant activity compared to their monohydroxy counterparts. nih.gov

Antimicrobial Properties and Molecular Interactions

Phenol, 2-ethenyl-5-methoxy-(9CI) has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. These properties are being investigated for their potential applications in various fields.

Extracts containing 2-methoxy-4-vinylphenol have shown significant antibacterial activity. In a study using extracts from red cabbage, this compound was identified as a major bioactive component. The chloroform (B151607) extract exhibited a marked inhibitory effect against both Gram-positive and Gram-negative bacteria. nih.gov

Specifically, the extract demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli. nih.gov While direct studies on Klebsiella pneumoniae are less specific for this single compound, it is known to be a pathogenic bacterium causing a variety of infections, and novel antibacterial agents are actively being sought. nih.govnih.gov The general antimicrobial activity of phenolic compounds suggests potential efficacy. nih.govnih.gov For example, other phenolic compounds like eugenol (B1671780) have shown significant antimicrobial activity against E. coli. nih.gov

Table 1: Antibacterial Activity of Red Cabbage Chloroform Extract (Major component: 2-methoxy-4-vinylphenol)

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus ATCC 13150 | 14.00 ± 0.04 |

| Escherichia coli ATCC 35150 | 13.00 ± 0.02 |

In addition to its antibacterial properties, 2-methoxy-4-vinylphenol has also been shown to possess antifungal activity. The same red cabbage extract rich in this compound was found to be effective against various fungal strains. nih.gov The study noted that all tested fungal strains were sensitive to the extract, indicating a broad-spectrum antifungal potential. nih.gov

To understand the molecular mechanisms underlying its antibacterial action, molecular docking studies have been performed. These computational analyses predict how a molecule interacts with the active site of a specific protein target. For 2-methoxy-4-vinylphenol, these studies have revealed strong interactions with key bacterial enzymes that are essential for survival. nih.gov

DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics. nih.gov Molecular docking analysis showed that 2-methoxy-4-vinylphenol has a high degree of interaction with the DNA gyrase enzyme, with a reported binding energy of -8.63 Kcal/mol. nih.gov This strong binding suggests that the compound may inhibit the enzyme's function, thereby disrupting bacterial replication.

Lipoprotein LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC can lead to the disruption of the bacterial outer membrane. Docking studies indicated a significant interaction between 2-methoxy-4-vinylphenol and LpxC, with a binding energy of -8.229 Kcal/mol. nih.gov This suggests a potential mechanism for its activity against Gram-negative bacteria like E. coli.

Table 2: Molecular Docking Scores of 2-methoxy-4-vinylphenol with Bacterial Targets

| Bacterial Target | Binding Energy (Kcal/mol) |

|---|---|

| DNA gyrase (PDB ID: 4PLB) | -8.63 |

| Lipoprotein (LpxC) | -8.229 |

Anti-inflammatory Pathways (referencing related 2-methoxy-4-vinylphenol)

Research into the biological activities of compounds structurally related to Phenol, 2-ethenyl-5-methoxy-(9CI) has provided insights into potential mechanisms of action. Studies on the isomer 2-methoxy-4-vinylphenol (2M4VP), also known as 4-vinylguaiacol, have elucidated its anti-inflammatory effects in cellular models. researchgate.netnih.gov This naturally occurring phenolic compound has been shown to inhibit key inflammatory mediators. researchgate.netnih.gov Investigations in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells revealed that 2M4VP dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The underlying mechanisms for these effects involve the modulation of crucial signaling pathways, including NF-κB and MAPKs, and the regulation of histone acetylation. researchgate.netnih.gov

Suppression of NF-κB Activation

A primary mechanism for the anti-inflammatory effect of 2-methoxy-4-vinylphenol is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. researchgate.netnih.gov In LPS-stimulated RAW264.7 cells, 2M4VP potently inhibits the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus. nih.govmedchemexpress.com This is achieved by preventing the degradation of the inhibitor of κB alpha (IκB-α). researchgate.netnih.gov The study demonstrated that 2M4VP blocks the LPS-induced phosphorylation of IκB-α, which is the critical step that flags it for degradation, thereby keeping the NF-κB complex inactive in the cytoplasm. researchgate.netnih.gov

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways are also critical in regulating the inflammatory response. Research has shown that 2-methoxy-4-vinylphenol modulates these pathways to exert its anti-inflammatory effects. researchgate.netnih.gov Treatment with 2M4VP was found to suppress the LPS-induced phosphorylation of several key MAPKs, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). researchgate.netnih.govmedchemexpress.com By inhibiting the activation of these kinases, 2M4VP can interfere with the signaling cascades that lead to the production of inflammatory mediators. researchgate.net

Acetylation of Histone H3

In addition to its effects on signaling pathways, 2-methoxy-4-vinylphenol influences epigenetic modifications associated with inflammation. researchgate.netnih.gov Specifically, 2M4VP was found to inhibit the hyper-acetylation of histone H3 on lysines 9 and 14 (Lys9/Lys14) that is induced by LPS stimulation. nih.govmedchemexpress.comebi.ac.uk Histone acetylation is a key process that can lead to a more open chromatin structure, allowing for the transcription of pro-inflammatory genes. By preventing this, 2M4VP can contribute to the suppression of the inflammatory response at a transcriptional level. nih.govebi.ac.uk

Table 1: Effects of 2-methoxy-4-vinylphenol (2M4VP) on Inflammatory Markers in LPS-stimulated RAW264.7 Cells

| Parameter | Effect of 2M4VP Treatment | Reference |

| Pro-inflammatory Mediators | ||

| Nitric Oxide (NO) Production | Dose-dependent inhibition | researchgate.netnih.gov |

| Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | researchgate.netnih.gov |

| Enzyme Expression | ||

| Inducible NO Synthase (iNOS) | Blocked LPS-induced expression | researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Blocked LPS-induced expression | researchgate.netnih.gov |

| Signaling Pathways | ||

| NF-κB p65 Translocation | Potently inhibited | nih.govmedchemexpress.com |

| IκB-α Phosphorylation | Inhibited | researchgate.netnih.gov |

| p38 MAPK Phosphorylation | Suppressed | researchgate.netmedchemexpress.com |

| ERK1/2 MAPK Phosphorylation | Suppressed | researchgate.netmedchemexpress.com |

| JNK MAPK Phosphorylation | Suppressed | researchgate.netmedchemexpress.com |

| Epigenetic Modification | ||

| Histone H3 (Lys9/Lys14) Acetylation | Inhibited LPS-induced hyper-acetylation | nih.govmedchemexpress.com |

Germination Inhibitory Effects (referencing related 2-methoxy-4-vinylphenol)

The related compound 2-methoxy-4-vinylphenol (MVP) has been identified as a natural germination inhibitor. nih.gov Its effects have been studied in wheat seeds to understand its mode of action and the structural features responsible for this activity. nih.govresearchgate.net

Structure-Activity Relationship Studies for Germination Inhibition

To determine which molecular components of 2-methoxy-4-vinylphenol are essential for its germination inhibitory properties, a systematic structure-activity relationship study was conducted. nih.govresearchgate.net A series of compounds with varied functional groups and substitution patterns were synthesized and evaluated for their ability to inhibit wheat seed germination. nih.gov The research identified two critical criteria for effective inhibitory ability:

Ortho substitution: The presence of both the hydroxy (-OH) and methoxy (-OCH3) groups in an ortho position to each other on the phenyl ring is a key factor for the activity. nih.govresearchgate.net

Alkene moiety: The presence of an alkene group (vinyl group in the case of MVP) on the ring significantly influences the inhibitory activity. nih.govresearchgate.net

The study showed that adding an alkene moiety to a phenol (e.g., converting compound 4 to 1 , or MVP) resulted in a significant improvement in germination inhibition. researchgate.net Similarly, replacing the alkene group with an alkyl group led to a decrease in activity. researchgate.net This suggests that the electronic effect of the alkene group in conjugation with the benzene ring plays a critical role. researchgate.net Natural analogues of MVP, such as iso-eugenol and eugenol, which also possess these key structural features, were found to be among the most active inhibitors. researchgate.net

Table 2: Structure-Activity Relationship of 2-methoxy-4-vinylphenol (MVP) Analogues on Germination Inhibition

| Compound | Key Structural Features | Relative Inhibitory Activity | Reference |

| MVP (1) | Ortho OH and OCH3; Alkene group | High | researchgate.net |

| Iso-eugenol (8) | Ortho OH and OCH3; Alkene group | High | researchgate.net |

| Eugenol (9) | Ortho OH and OCH3; Alkene group | High | researchgate.net |

| Compound 7 | Ortho OH and OCH3; Alkyl group | Decreased | researchgate.net |

| Compound 13 | Ortho OH and OCH3; Alkyl group | Decreased | researchgate.net |

| Compound 11 | Two OH groups; Alkene group | Decreased | researchgate.net |

| Compound 12 | Two OCH3 groups; Alkene group | Decreased | researchgate.net |

Investigational Anti-Tumor Activities (in vitro studies on 5-ethenyl-2-methoxyphenol)

While direct in vitro studies focusing specifically on the anti-tumor activities of 5-ethenyl-2-methoxyphenol (B2483990) are limited in the reviewed literature, research on its closely related isomer, 2-methoxy-4-vinylphenol (2M4VP), provides some perspective on the potential anti-cancer effects of this class of compounds. nih.gov

Studies on 2M4VP have demonstrated its potential as an anti-cancer agent, particularly in pancreatic cancer models. nih.gov In in vitro experiments using Panc-1 and SNU-213 human pancreatic cancer cell lines, 2M4VP was shown to have anticancer effects. nih.gov It reduced the viability of Panc-1 cells, an effect associated with the inhibition of the proliferating cell nuclear antigen (PCNA) protein expression. nih.gov

Furthermore, 2M4VP was found to suppress the migratory activity of both pancreatic cancer cell lines. nih.gov This anti-migratory effect was linked to the compound's ability to decrease the phosphorylation of Focal Adhesion Kinase (FAK) and the protein kinase B (AKT), both of which are key components of signaling pathways involved in cell migration and survival. nih.gov Other research has indicated that 2-methoxy-4-vinylphenol can induce cell cycle arrest and apoptosis in HT-29 colorectal cancer cells. caymanchem.com These findings for the isomer 2M4VP suggest that vinyl guaiacol (B22219) derivatives could be a promising area for further anti-tumor research, though specific studies on 5-ethenyl-2-methoxyphenol are needed to confirm its individual activity.

Role of Cytochrome P450 Enzymes in Demethylation and Activity

The metabolism of phenolic compounds, including those with methoxy groups such as Phenol, 2-ethenyl-5-methoxy-(9CI), often involves cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the O-demethylation of a wide range of substrates. While direct studies on the CYP-mediated demethylation of Phenol, 2-ethenyl-5-methoxy-(9CI) are not extensively documented, the mechanisms can be inferred from studies on structurally related compounds.

Research on lignin-derived aromatic aldehydes, such as vanillin (B372448) isomers, has shed light on the potential for engineering CYP enzymes for demethylation. The cytochrome P450 system GcoAB, originating from Amycolatopsis sp., has been a focus of such research. acs.org Wild-type GcoA shows little to no native activity towards vanillin isomers; however, through rational design, single amino acid substitutions have been shown to convert GcoA into an efficient catalyst for their demethylation. acs.org For instance, the T296S variant of GcoA demonstrated demethylation of p-vanillin in vivo in Pseudomonas putida KT2440. acs.org This highlights the potential for specific CYP isoforms to catalyze the demethylation of methoxyphenolic compounds.

Further insights can be drawn from studies on methoxyflavones. Human CYP enzymes, particularly isoforms CYP1A1, 1A2, 1B1, and 2A13, have been found to be important in the O-demethylation of 2'-, 3'-, and 4'-methoxyflavones, converting them into mono- and di-hydroxyflavones. nih.gov Molecular docking analyses have indicated a preferential interaction of the O-methoxy moiety of these compounds within the active site of CYP1A2. nih.gov This suggests that the orientation of the methoxy group is a key determinant for demethylation activity.

The general mechanism of oxidative demethylation by CYP monooxygenases involves the hydroxylation of the methyl group, which then leads to the formation of an unstable intermediate that spontaneously decomposes to yield the demethylated product and formaldehyde. nih.gov This process is critical for the further metabolism and potential bioactivation or detoxification of methoxylated xenobiotics. The substrate specificity of bacterial cytochrome P450s can be quite narrow, with some enzymes acting on a single substrate. nih.gov

Table 1: Engineered GcoA Variants and their Demethylation Activity on Vanillin Isomers This table is generated based on findings from research on engineered cytochrome P450 enzymes.

| GcoA Variant | Substrate | Relative Activity |

|---|---|---|

| Wild-type | o-vanillin | Low |

| Wild-type | p-vanillin | Low |

| F169S | o-vanillin | High |

| T296S | p-vanillin | High |

Chemotactic Responses and Pheromonal Functions in Biological Systems

Phenol, 2-ethenyl-5-methoxy-(9CI), also known as 4-vinylguaiacol, has been identified as a semiochemical, a chemical substance that carries a message, in various biological systems. Its role as a pheromone and in mediating chemotactic responses has been documented in insects and nematodes.

One of the notable examples of its pheromonal function is in the red palm weevil, Rhynchophorus ferrugineus, a significant pest of palm trees. wikipedia.orgthegoodscentscompany.com This compound is utilized by the insect for chemical signaling, likely playing a role in aggregation or mating behaviors. wikipedia.org

In addition to its role in insect communication, Phenol, 2-ethenyl-5-methoxy-(9CI) has been shown to elicit chemotactic responses. A study investigating the bioactive potential of compounds from red cabbage demonstrated that 2-methoxy-4-vinylphenol exhibited a chemotaxis index comparable to the control attractant for the nematode Caenorhabditis elegans. nih.gov The chemotaxis assay involved observing the movement of worms towards the compound on an agar (B569324) plate, indicating its potential as a chemoattractant for this organism. nih.gov

Table 2: Observed Biological Signaling Roles of Phenol, 2-ethenyl-5-methoxy-(9CI)

| Organism | Biological Role | Reference |

|---|---|---|

| Rhynchophorus ferrugineus (Red Palm Weevil) | Pheromonal signaling | wikipedia.orgthegoodscentscompany.com |

| Caenorhabditis elegans (Nematode) | Chemotactic response (attraction) | nih.gov |

Roles in Plant Defense Mechanisms and Ecological Interactions

Phenol, 2-ethenyl-5-methoxy-(9CI) is a naturally occurring plant metabolite found in various species and plays a role in plant defense and ecological interactions. ebi.ac.uk Its presence has been linked to responses to biotic stresses, such as pathogen infection and herbivory.

A study on the volatile organic compounds (VOCs) emitted by bean seeds infected with the bacterial pathogen Curtobacterium flaccumfaciens pv. flaccumfaciens identified 2-methoxy-4-vinylphenol as a key biomarker. mdpi.com Its production was specific to certain strains of the pathogen, suggesting a role in the complex chemical interplay between the plant host and the invading microbe. mdpi.com This indicates that the compound could be part of the plant's induced defense response or a signal in the plant-pathogen interaction.

Furthermore, extracts from the plant Coptis chinensis containing 2-methoxy-4-vinylphenol have demonstrated insecticidal activity against the peach-potato aphid, Myzus persicae. koreascience.kr In a filter paper contact bioassay, this compound exhibited dose-dependent insecticidal effects. koreascience.kr This finding points to a direct role in deterring or killing herbivorous insects.

The compound also exhibits allelopathic properties, acting as a natural germination inhibitor in wheat seeds. ebi.ac.uk A structure-activity relationship study revealed that the ortho substitution to the hydroxy and methoxy groups, along with the alkene moiety on the ring, are crucial for its inhibitory activity. ebi.ac.uk This suggests a mechanism to suppress the growth of competing plants. The compound is also a known plant metabolite with documented anti-inflammatory properties. ebi.ac.ukdntb.gov.ua

Applications of Phenol, 2 Ethenyl 5 Methoxy 9ci in Scientific Research and Industry Non Clinical

Role as a Building Block and Monomer in Polymer Science

The presence of a reactive vinyl group allows Phenol (B47542), 2-ethenyl-5-methoxy-(9CI) to participate in chain-growth polymerization, making it a valuable monomer for creating a variety of polymers. researchgate.net Its bio-based origin, often derived from lignin-a complex polymer found in wood—positions it as a sustainable alternative to petroleum-based monomers. researchgate.netmdpi.com

Precursor for Thermoplastics and Thermoset Polymers

Phenol, 2-ethenyl-5-methoxy-(9CI) serves as a versatile platform for the synthesis of both thermoplastics and thermoset polymers. mdpi.comdiva-portal.org Through functionalization of its phenolic group, a range of hydrophobic biobased monomers can be prepared. mdpi.com These monomers can then undergo polymerization techniques like solution and emulsion polymerization to create homopolymers and copolymers with a wide array of thermal properties, suitable for thermoplastic applications. mdpi.comdiva-portal.org

Furthermore, the styrene-like functionality of this compound enables the preparation of divinylbenzene (B73037) (DVB)-like monomers. mdpi.com These difunctional monomers can be thermally crosslinked with thiol-bearing reagents to produce thermosets with varying crosslinking densities, demonstrating its utility in thermosetting applications. mdpi.comdiva-portal.org The ability to create both thermoplastics and thermosets from a single bio-based precursor highlights the compound's significance in the development of sustainable polymer materials. mdpi.com

Design of Biobased Polymer Materials

The increasing demand for environmentally friendly materials has driven research into biobased polymers, and Phenol, 2-ethenyl-5-methoxy-(9CI) is a key player in this field. mdpi.comnih.gov Derived from ferulic acid, a component of lignin, this compound provides a pathway to new biobased and functional materials. researchgate.netmdpi.com

Researchers have successfully synthesized a platform of nine different biobased monomers from 4-vinyl guaiacol (B22219). nih.gov The resulting homopolymers exhibit a range of glass transition temperatures (Tg), from as high as 117 °C down to 5 °C, by simply altering the length of the alkyl ester or ether group on the monomer. nih.gov This tunability allows for the design of biobased polymers with specific properties tailored for various applications. Additionally, α,ω-diene monomers containing a carbonate structure have been synthesized from this compound, leading to the preparation of poly(thioether carbonates) and unsaturated aromatic–aliphatic polycarbonates. rsc.org These new biobased monomers can be used as substitutes for petro-based monomers, thereby reducing the carbon footprint of the resulting copolymers. nih.gov

Utilisation in Green Synthesis Methodologies

The principles of green chemistry encourage the use of environmentally benign substances and processes. Phenol, 2-ethenyl-5-methoxy-(9CI) has found a role in such methodologies, particularly in the synthesis of nanoparticles.

Application in Zero-Valent Iron (ZVI) Nanoparticle Synthesis

Zero-valent iron (ZVI) nanoparticles are highly reactive and have shown great promise in environmental remediation for treating contaminated water and soil. nih.govmdpi.com However, their synthesis often involves hazardous reducing agents. nih.gov A greener approach involves using plant extracts, which contain a variety of organic compounds that can act as both reducing and capping agents. nih.gov

While direct evidence of Phenol, 2-ethenyl-5-methoxy-(9CI) being the sole agent in ZVI nanoparticle synthesis is part of a complex mixture of phytochemicals, studies on plant-extract-mediated synthesis highlight the role of phenolic compounds. For instance, mango peel extract, which contains a variety of polyphenols, has been successfully used to synthesize ZVI nanoparticles. nih.gov The phenolic compounds in the extract are believed to be responsible for the reduction of iron salts to their zero-valent state and for stabilizing the resulting nanoparticles, preventing their agglomeration and enhancing their reactivity. nih.gov This method is not only cost-effective but also provides a sustainable route for producing materials for environmental cleanup.

Applications as a Flavoring Agent in Food Science

Phenol, 2-ethenyl-5-methoxy-(9CI) is a well-known aromatic substance that contributes significantly to the flavor and aroma of various foods and beverages. wikipedia.orgperflavory.com Its characteristic scent is often described as spicy, clove-like, or smoky. wikipedia.orgthegoodscentscompany.com